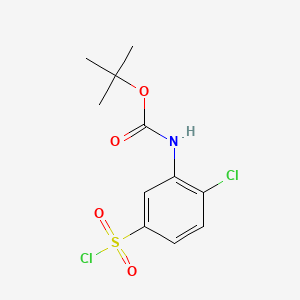![molecular formula C9H15ClO3S B13524796 {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)
{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride, mixture of diastereomers, is a chemical compound with the molecular formula C9H15ClO3S and a molecular weight of 238.73 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring fused to a pyran ring, and a methanesulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride involves several steps. One common method includes the reaction of octahydrocyclopenta[b]pyran with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and various nucleophiles and reducing agents . The major products formed from these reactions depend on the specific nucleophile or reducing agent used.
Applications De Recherche Scientifique
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with nucleophilic amino acid residues in proteins, leading to modifications that can affect protein function .
Comparaison Avec Des Composés Similaires
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler compound with a similar functional group but without the fused ring structure.
Benzenesulfonyl chloride: Contains a benzene ring instead of the cyclopentane-pyran fused ring system.
Tosyl chloride: A commonly used sulfonyl chloride with a toluene ring.
The uniqueness of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride lies in its fused ring structure, which can impart different reactivity and properties compared to simpler sulfonyl chlorides .
Propriétés
Formule moléculaire |
C9H15ClO3S |
|---|---|
Poids moléculaire |
238.73 g/mol |
Nom IUPAC |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)6-8-5-4-7-2-1-3-9(7)13-8/h7-9H,1-6H2 |
Clé InChI |
XRAMMOUXJIUFMH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(OC2C1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


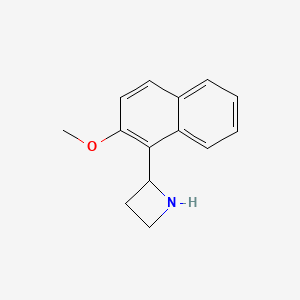
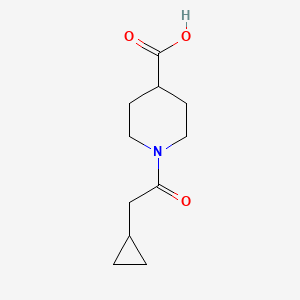
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)


![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)

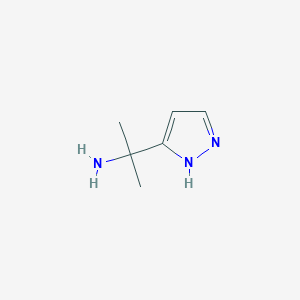

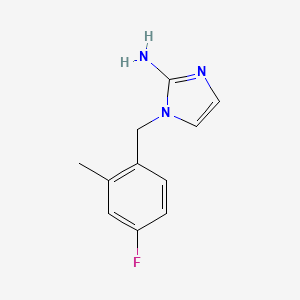
![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
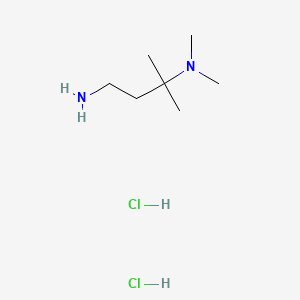
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
